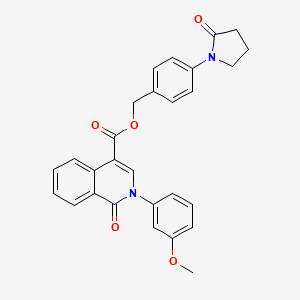

4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic organic compound featuring a hybrid structure combining a pyrrolidone ring, a benzyl ester, and a methoxyphenyl-substituted isoquinoline moiety. The compound’s synthesis likely involves multi-step reactions, including esterification and coupling strategies, to assemble its heterocyclic core and substituents.

Crystallographic analysis of this compound would typically employ programs like SHELXL for structure refinement and ORTEP-3 for graphical representation of its molecular geometry . The pyrrolidone ring’s conformation could be quantified using Cremer-Pople puckering coordinates, a method designed to describe ring non-planarity in cyclic systems .

Properties

IUPAC Name |

[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5/c1-34-22-7-4-6-21(16-22)30-17-25(23-8-2-3-9-24(23)27(30)32)28(33)35-18-19-11-13-20(14-12-19)29-15-5-10-26(29)31/h2-4,6-9,11-14,16-17H,5,10,15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJZRZVRZLTGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and an isoquinoline framework, suggests diverse biological activities. This article explores its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C28H24N2O5

- Molecular Weight : 468.51 g/mol

- CAS Number : 1031960-98-1

The compound's structure includes a pyrrolidine moiety, which is known to influence its pharmacological properties. The presence of methoxy and carbonyl groups further enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 and A549, with IC50 values ranging from 0.12 to 2.78 µM .

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties. Research has indicated moderate antibacterial activity against several strains, although specific IC50 values for this compound remain to be fully elucidated .

The biological activity of 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is believed to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial growth.

- Apoptosis Induction : Evidence suggests that derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase enzymes .

- Receptor Interaction : Molecular docking studies indicate strong interactions with biological receptors, enhancing their therapeutic efficacy .

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds reveals variations in biological activity based on different substituents:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Similar core structure with a different methoxy substitution | Moderate anticancer activity |

| 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Contains a fluorophenyl group instead of methoxy | Enhanced pharmacological properties due to fluorine substitution |

| Dihydroquinoline derivatives | Share the dihydroquinoline scaffold | Diverse biological activities including anticancer effects |

This table illustrates how structural modifications can lead to significant differences in biological activity.

Case Studies

Several studies have focused on the synthesis and evaluation of isoquinoline derivatives:

- Anticancer Activity Study : A study evaluated a series of isoquinoline derivatives against MCF-7 cells, revealing that certain modifications led to improved cytotoxicity with IC50 values as low as 0.65 µM .

- Antibacterial Evaluation : In vitro tests demonstrated that some derivatives exhibited MIC values comparable to established antibiotics, indicating potential for development as antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Parameters for Comparison

Structural Insights

Pyrrolidone Ring Conformation: The 2-oxopyrrolidin-1-yl group in this compound is expected to exhibit puckering quantified by Cremer-Pople coordinates (q~2~, θ).

Isoquinoline Core Geometry: The dihydroisoquinoline moiety likely adopts a planar conformation stabilized by conjugation, as seen in related structures refined via SHELXL . Substituents like the 3-methoxyphenyl group may introduce torsional strain, influencing binding affinity in biological targets.

Crystallographic Precision :

SHELXL-refined structures typically achieve R-factors < 0.05, suggesting high accuracy in bond-length and angle determinations for this compound . ORTEP-3-generated diagrams would highlight deviations in methoxy-group orientation compared to analogs .

Research Findings and Methodological Context

SHELX in Structural Refinement :

The compound’s crystal structure would rely on SHELXL for least-squares refinement, ensuring precise atomic displacement parameters and hydrogen-bonding networks . Discrepancies in R-factors between this compound and analogs (Table 1) could reflect differences in crystal quality or disorder.Role of Cremer-Pople Coordinates :

Comparative analysis of pyrrolidone puckering with other derivatives (e.g., anticonvulsant drugs like brivaracetam) would utilize Cremer-Pople parameters to correlate ring geometry with functional activity .ORTEP-3 Visualization : Overlaying ORTEP-3 diagrams of this compound and its analogs would reveal conformational differences in the benzyl ester linkage or methoxyphenyl orientation, critical for structure-activity relationship (SAR) studies .

Q & A

Q. Key Variables :

Basic: How is structural characterization performed for this compound?

Methodological Answer :

Analytical techniques include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl groups at δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 487.18) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, if crystalline .

Advanced: What mechanistic insights exist for its reactivity in oxidation/reduction reactions?

Q. Methodological Answer :

- Oxidation : The 1-oxo-isoquinoline moiety undergoes regioselective oxidation at the C2 position, forming quinone-like structures under strong oxidizing agents (e.g., KMnO₄) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a secondary alcohol, altering bioactivity .

- Contradictions : Conflicting reports on the stability of reduced products; some studies note rapid re-oxidation in aerobic conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :

Discrepancies in bioassays (e.g., IC₅₀ variability) may arise from:

- Purity Differences : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .

- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects .

Advanced: What methodologies are used to study its pharmacokinetics and metabolic fate?

Q. Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% suggests limited bioavailability) .

- ADME Modeling : Predict logP (2.5–3.2) and permeability (Caco-2 assays) to assess absorption potential .

Advanced: How can researchers design experiments to elucidate its mode of action?

Q. Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

- Structural Docking : Model interactions with suspected targets (e.g., kinases) using AutoDock Vina and validate with mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.